![molecular formula C16H13FN2O2S B4088219 N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B4088219.png)
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide: is a synthetic organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a benzothiazine moiety, which are linked through an acetamide bridge. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Formation of the Acetamide Linkage: The final step involves the acylation of the benzothiazine derivative with an acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazine ring, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be compared with other benzothiazine derivatives, such as:
- N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- N-(3-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.
Biological Activity
N-(3-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound belonging to the benzothiazine class. Its unique structure, characterized by a fluorophenyl group linked to a benzothiazine moiety via an acetamide bridge, has attracted attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The compound can be represented by the following structural formula:
The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including enzymes or receptors involved in various biological pathways. These interactions may modulate enzyme activities or receptor functions, leading to observed biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In studies involving different cancer cell lines, including breast cancer (MCF-7), it demonstrated cytotoxic effects. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation. The presence of the fluorine atom in its structure may enhance its interaction with biological targets, increasing potency.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other benzothiazine derivatives is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Structure | Moderate antimicrobial and anticancer properties |
N-(3-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Structure | Weaker activity compared to N-(3-fluorophenyl) derivative |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value of 12 μM after 48 hours of treatment, suggesting significant anticancer potential.
- Antimicrobial Efficacy : In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL respectively.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAMFJTFWWUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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